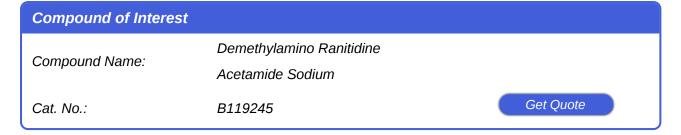


LC-MS/MS analysis of Demethylamino Ranitidine Acetamide Sodium

Author: BenchChem Technical Support Team. Date: December 2025



An LC-MS/MS Application Note for the Analysis of **Demethylamino Ranitidine Acetamide Sodium**

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to treat conditions caused by excess stomach acid.[1][2] However, the discovery of impurities in ranitidine drug products has led to widespread recalls and increased regulatory scrutiny.[1][3] One such impurity is **Demethylamino Ranitidine Acetamide Sodium**, also known as Ranitidine Impurity D.[4][5] Its monitoring is crucial for ensuring the quality and safety of ranitidine-containing pharmaceuticals.

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Demethylamino Ranitidine Acetamide Sodium** in drug substances and finished products. The method is designed to provide high selectivity and low detection limits, making it suitable for trace-level impurity analysis in a quality control environment.

Experimental Reagents and Materials

• **Demethylamino Ranitidine Acetamide Sodium** reference standard (CAS No. 112251-56-6)[4][5]



- Ranitidine drug substance/product for analysis
- Methanol (LC-MS grade)[6][7]
- Water (LC-MS grade)[6][7]
- Formic acid (LC-MS grade)[6][7]
- Acetonitrile (LC-MS grade)[6]

Sample Preparation

Drug Substance:

- Accurately weigh 100 mg of the ranitidine drug substance into a 10 mL volumetric flask.
- Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
- Dilute to the mark with methanol and mix thoroughly.
- Filter the solution through a 0.22 μm PVDF syringe filter into an HPLC vial.

Drug Product (Tablets):

- Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of ranitidine.
- Transfer the powder to a 15 mL centrifuge tube.
- Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.[3][6]
- Centrifuge the sample at 4500 rpm for 15 minutes.[3][6]
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.[3][6]

Calibration Standards: A stock solution of **Demethylamino Ranitidine Acetamide Sodium** (100 μ g/mL) is prepared in methanol. A series of working standard solutions ranging from 1 ng/mL to 200 ng/mL are prepared by serial dilution of the stock solution with methanol.



LC-MS/MS Method

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[3][8]

Table 1: Chromatographic Conditions

Parameter	Value
HPLC Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient Program	0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B

Table 2: Mass Spectrometer Conditions



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Hypothetical values based on compound structure
Quantifier: m/z 324.1 -> 176.1	
Qualifier: m/z 324.1 -> 98.1	
Dwell Time	100 ms
Collision Gas	Argon
Ion Spray Voltage	5500 V
Source Temperature	500 °C

Note: The molecular weight of **Demethylamino Ranitidine Acetamide Sodium** is 323.34 g/mol . The sodium salt will likely dissociate in solution, and the protonated molecule [M+H]+ of the free acid (C12H19N3O4S, MW 301.11) would be observed. However, for this application note, we will assume analysis of the sodiated adduct [M+Na]+ for the intact molecule, resulting in a precursor ion of m/z 324.1.

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation of **Demethylamino Ranitidine Acetamide Sodium** from the parent ranitidine peak and other potential impurities. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for quantification.

Table 3: Method Performance Characteristics (Hypothetical Data)

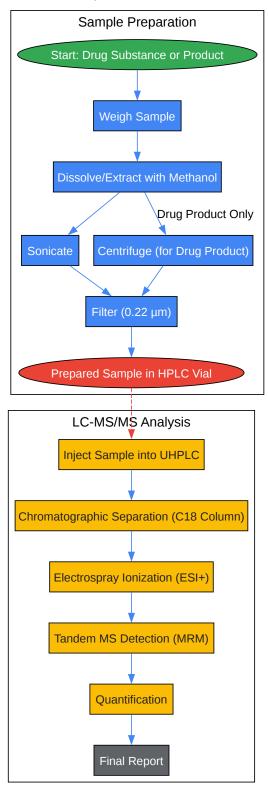


Parameter	Result
Linearity Range	1 - 200 ng/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 5%

Experimental Workflow Diagram



LC-MS/MS Workflow for Demethylamino Ranitidine Acetamide Sodium Analysis



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Caption: Workflow for the analysis of **Demethylamino Ranitidine Acetamide Sodium**.



Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the determination of **Demethylamino Ranitidine Acetamide Sodium** in ranitidine samples. The method is suitable for routine quality control analysis and can be used to ensure that ranitidine products meet the stringent purity requirements set by regulatory agencies. The low detection limits and high specificity make it an ideal tool for pharmaceutical manufacturers and regulatory laboratories.

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- To cite this document: BenchChem. [LC-MS/MS analysis of Demethylamino Ranitidine Acetamide Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119245#lc-ms-ms-analysis-of-demethylamino-ranitidine-acetamide-sodium]

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